1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole 1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole
Brand Name: Vulcanchem
CAS No.: 1006348-80-6
VCID: VC13313454
InChI: InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12)
SMILES: CCN1C(=C(C(=N1)C)C2=CC=NN2)C
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole

CAS No.: 1006348-80-6

Cat. No.: VC13313454

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole - 1006348-80-6

Specification

CAS No. 1006348-80-6
Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name 1-ethyl-3,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole
Standard InChI InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12)
Standard InChI Key HQCVXKFAIQCKNG-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)C2=CC=NN2)C
Canonical SMILES CCN1C(=C(C(=N1)C)C2=CC=NN2)C

Introduction

Structural Features and Molecular Properties

The compound’s core consists of two pyrazole rings linked via a single bond between the 3-position of the first ring and the 4'-position of the second ring (Figure 1). The ethyl and methyl substituents enhance steric and electronic effects, influencing reactivity and interactions with biological targets. Key molecular properties include:

PropertyValue
Molecular FormulaC10_{10}H14_{14}N4_4
Molecular Weight202.25 g/mol
SolubilityModerately soluble in polar aprotic solvents (e.g., DMF, DMSO)
Melting Point128–132°C (estimated)

The bipyrazole scaffold allows for π-π stacking and hydrogen bonding, critical for binding to enzymatic pockets or materials surfaces .

Synthesis Methodologies

Two-Step Synthesis via Diethyl Oxalate Intermediate

A patent (CN112279812A) outlines a scalable synthesis route (Figure 2) :

Step 1: Formation of Intermediate

  • Reagents: Ethanol, sodium ethoxide, diethyl oxalate, acetone.

  • Conditions: Temperature maintained below 15°C, 24-hour reaction.

  • Mechanism: Condensation of diethyl oxalate and acetone under basic conditions yields a β-keto ester intermediate.

Step 2: Cyclization with Methylhydrazine

  • Reagents: DMF, methylhydrazine.

  • Conditions: Reaction cooled to 5–15°C, followed by heating to 40–50°C for 6 hours.

  • Post-Treatment: Vacuum distillation and recrystallization achieve >90% purity .

Alternative Routes via Vilsmeier-Haack Reaction

Pyrazolylchalcones treated with arylhydrazines in dimethylsulfoxide or ethylene glycol yield isomeric bipyrazoles, as demonstrated in studies of analogous compounds . For example, dehydroacetic acid derivatives undergo cyclization with hydrazines to form bipyrazole cores, though regioselectivity depends on reaction conditions .

Physicochemical Characterization

Techniques used to confirm structure and purity include:

  • NMR Spectroscopy: 1^1H NMR signals at δ 1.35 (t, 3H, CH2_2CH3_3), δ 2.45 (s, 6H, 3'- and 5'-CH3_3), and δ 4.25 (q, 2H, CH2_2CH3_3) .

  • IR Spectroscopy: Stretching vibrations at 1600 cm1^{-1} (C=N) and 3100 cm1^{-1} (C-H aromatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 202.25.

Biological Activities and Applications

AnalogActivityMechanism
3,4'-Bipyrazol-5'-ols AntifungalErgosterol biosynthesis inhibition
Pyrazolo[3,4-d]pyridazines AntitumorTopoisomerase II inhibition
1-Ethyl-3-methylpyrazoleAnti-inflammatoryCOX-2 inhibition

Hypothesized Mechanisms:

  • Antimicrobial: Disruption of microbial cell membranes via hydrophobic interactions .

  • Anticancer: Intercalation into DNA or kinase inhibition .

Materials Science Applications

The bipyrazole core’s rigidity and electron-rich nature make it suitable for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) .

  • Luminescent Materials: Emission tuning via substituent modification.

Comparison with Structural Analogs

Table 2 highlights key differences between 1'-ethyl-3',5'-dimethylbipyrazole and related compounds:

CompoundSubstituentsBioactivitySynthetic Complexity
1'-Ethyl-3',5'-dimethylbipyrazole1'-Et, 3',5'-MeBroad-spectrum (predicted)Moderate
3,4'-Bipyrazol-5'-ol 5'-OHAntifungalHigh
1-Ethylpyrazole1-EtIntermediateLow

The ethyl and methyl groups in 1'-ethyl-3',5'-dimethylbipyrazole enhance lipophilicity and metabolic stability compared to simpler pyrazoles.

Future Research Directions

  • Bioactivity Profiling: In vitro screens against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency.

  • Scalable Synthesis: Continuous-flow systems to improve yield .

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